molecular formula C17H24N2O3 B2562426 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide CAS No. 921810-95-9

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide

Cat. No. B2562426
CAS RN: 921810-95-9
M. Wt: 304.39
InChI Key: WKYCJBLORHYLRC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H22N2O4. The exact 3D structure is not provided in the search results.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structure of our compound suggests potential as an antiviral agent, possibly through interaction with viral proteins or interfering with viral replication mechanisms.

Anti-inflammatory Activity

The indole nucleus is a common feature in many anti-inflammatory drugs. The compound could be explored for its anti-inflammatory effects, potentially by modulating inflammatory cytokines or inhibiting enzymes like cyclooxygenases or lipoxygenases involved in the inflammatory response .

Anticancer Activity

Indole derivatives are known to possess anticancer activities. They may work by inducing apoptosis in cancer cells, inhibiting cell proliferation, or interfering with signaling pathways critical for cancer cell survival and metastasis .

Antioxidant Properties

The indole scaffold is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress-induced damage. This compound could be studied for its ability to scavenge free radicals or enhance the body’s endogenous antioxidant defenses .

Antimicrobial Effects

Indole derivatives have shown efficacy against a variety of microbial pathogens. The compound could be researched for its antimicrobial potential, possibly through disruption of microbial cell walls or inhibition of essential bacterial enzymes .

Antidiabetic Potential

Some indole derivatives have been identified to have antidiabetic effects, likely through modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues .

Neuroprotective Effects

Given the structural complexity of the compound, it may have neuroprotective properties, such as preventing neurodegeneration or promoting neural regeneration. This could be particularly relevant in the context of diseases like Alzheimer’s or Parkinson’s .

Material Science Applications

The unique structure of this compound suggests potential applications in material science, such as the development of new polymers or coatings with specific physical or chemical properties.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. As it’s primarily used for research, its mechanism of action would depend on the specific context of the study .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for this compound are not specified in the search results. Given its use in research, it’s likely that future studies will continue to explore its properties and potential applications .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-16(2,3)9-14(20)18-11-6-7-12-13(8-11)22-10-17(4,5)15(21)19-12/h6-8H,9-10H2,1-5H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYCJBLORHYLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CC(C)(C)C)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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